molecular formula C22H24N4O5S B11116630 1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate

1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate

Cat. No.: B11116630
M. Wt: 456.5 g/mol
InChI Key: UFPDTFMODRGZGI-ZMOGYAJESA-N
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Description

1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a butoxyphenyl group, a dioxopyrrolidinyl moiety, and a dihydroxybenzylidene hydrazinecarbimidothioate group

Preparation Methods

The synthesis of 1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:

    Formation of the butoxyphenyl group: This step involves the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the dioxopyrrolidinyl moiety: This can be achieved through the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions.

    Preparation of the dihydroxybenzylidene hydrazinecarbimidothioate group: This step involves the condensation of 3,4-dihydroxybenzaldehyde with hydrazinecarbimidothioate under controlled conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The hydrazinecarbimidothioate group can be reduced to form hydrazine derivatives.

    Substitution: The butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development or as a lead compound in medicinal chemistry.

    Industry: Its chemical properties might make it useful in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which 1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: It could interact with cell surface receptors, modulating signaling pathways.

    Chemical reactivity: Its reactive groups might allow it to form covalent bonds with biological molecules, altering their function.

Comparison with Similar Compounds

1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate can be compared with other compounds that have similar structural features or chemical properties. Some similar compounds include:

    1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4-dihydroxybenzylidene)hydrazinecarbimidothioate: This compound has a methoxy group instead of a butoxy group, which might affect its chemical reactivity and biological activity.

    This compound: This compound has a different substituent on the phenyl ring, which could influence its properties.

The uniqueness of this compound lies in its specific combination of functional groups and the potential interactions between them, which could result in unique chemical and biological properties.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(3,4-dihydroxyphenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C22H24N4O5S/c1-2-3-10-31-16-7-5-15(6-8-16)26-20(29)12-19(21(26)30)32-22(23)25-24-13-14-4-9-17(27)18(28)11-14/h4-9,11,13,19,27-28H,2-3,10,12H2,1H3,(H2,23,25)/b24-13+

InChI Key

UFPDTFMODRGZGI-ZMOGYAJESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=CC(=C(C=C3)O)O)/N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=CC(=C(C=C3)O)O)N

Origin of Product

United States

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